2-(Ethoxycarbonyl)butanoic acid

Beschreibung

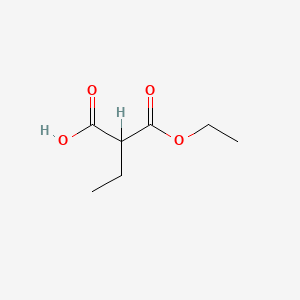

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethoxycarbonylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-5(6(8)9)7(10)11-4-2/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDPUMWYEFWECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2985-34-4 | |

| Record name | 1-Ethyl 2-ethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2985-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(ethoxycarbonyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethoxycarbonyl Butanoic Acid and Its Analogues

Classic Synthetic Routes and Their Mechanistic Underpinnings

Esterification-Based Syntheses of 2-(Ethoxycarbonyl)butanoic acid

The synthesis of this compound, also known as ethylmalonic acid monoethyl ester, can be achieved through esterification processes. nih.govmolport.com One of the most fundamental methods for forming esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.commasterorganicchemistry.com This reaction is a reversible process, and to favor the formation of the ester, the equilibrium is often shifted to the right by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

In the context of this compound, a dicarboxylic acid precursor, such as 2-ethylmalonic acid, would be reacted with ethanol (B145695) under acidic conditions. The acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas, protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon more electrophilic. chemguide.co.uklumenlearning.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comyoutube.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the monoester. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen of the carbonyl group, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack: The alcohol molecule attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product. masterorganicchemistry.com

Controlling the stoichiometry of the reactants is crucial to favor the formation of the monoester over the diester. By using a limited amount of ethanol, the reaction can be guided to esterify only one of the two carboxylic acid groups of the starting dicarboxylic acid.

Alternative esterification methods exist, such as those utilizing acid anhydrides or acyl chlorides, which are generally more reactive than carboxylic acids. chemguide.co.ukorganic-chemistry.org For instance, reacting 2-ethylmalonic anhydride (B1165640) with ethanol would also yield this compound.

Carboxylation Reactions Leading to this compound

Carboxylation reactions provide another important pathway for the synthesis of carboxylic acids, including this compound. A prominent method in this category is the carboxylation of Grignard reagents. libretexts.orgacechemistry.co.uk This process involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide. masterorganicchemistry.com

To synthesize this compound via this route, one would start with an appropriate haloester, such as ethyl 2-bromobutanoate. This starting material is first treated with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent. acechemistry.co.uk It is critical to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. acechemistry.co.uk

The formed Grignard reagent is then reacted with solid carbon dioxide (dry ice). masterorganicchemistry.comyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. libretexts.org Subsequent acidification with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, protonates the carboxylate to yield the final carboxylic acid product, this compound. libretexts.orgacechemistry.co.uk

Formation of Grignard Reagent: Ethyl 2-bromobutanoate reacts with magnesium to form ethyl 2-(magnesiobromo)butanoate.

Carboxylation: The Grignard reagent attacks carbon dioxide to form a halomagnesium carboxylate. libretexts.org

Protonation: Acid workup protonates the carboxylate to give this compound. libretexts.org

This method effectively adds a carboxyl group to the alpha-position of the starting butanoate ester, providing a direct route to the target molecule. A key advantage of the Grignard carboxylation is its ability to create a new carbon-carbon bond, extending the carbon chain of the starting material. askthenerd.com

Nucleophilic Acylation Approaches to this compound

Nucleophilic acyl substitution is a fundamental reaction class for the interconversion of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This type of reaction involves the substitution of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.com While not a direct single-step synthesis for this compound from simple precursors, this principle is applied in multi-step sequences.

One conceptual approach involves the acylation of an enolate. For instance, the enolate of ethyl propionate (B1217596) could be generated by treatment with a strong base like lithium diisopropylamide (LDA). This enolate can then, in principle, be acylated with an appropriate electrophile like ethyl chloroformate. This reaction would introduce the ethoxycarbonyl group at the alpha-position of the propionate, leading to diethyl ethylmalonate. Subsequent selective hydrolysis of one of the ester groups would be required to yield this compound.

The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. libretexts.org The incoming nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org The original carbonyl pi bond then reforms, expelling the leaving group. libretexts.org The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides and anhydrides being more reactive than esters and amides. libretexts.org

In a more practical sense, the synthesis of this compound often involves the malonic ester synthesis. This classic method starts with diethyl malonate, which is deprotonated at the alpha-carbon by a base like sodium ethoxide to form a stable enolate. This enolate is then alkylated with an ethyl halide (e.g., ethyl bromide) in a nucleophilic substitution reaction. The resulting diethyl ethylmalonate can then be partially hydrolyzed under controlled conditions to yield this compound. Complete hydrolysis followed by decarboxylation would lead to butanoic acid.

Stobbe Condensation in the Synthesis of this compound Derivatives

The Stobbe condensation is a specific type of condensation reaction that involves a diester of succinic acid and a ketone or an aldehyde in the presence of a strong base, such as sodium ethoxide or potassium t-butoxide. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of alkylidene succinic acids or their corresponding esters. wikipedia.org The product of a Stobbe condensation is a half-ester, which contains both a carboxylic acid group and an ester group. wikipedia.org

While not a direct synthesis of this compound itself, the Stobbe condensation is a powerful tool for creating substituted succinic acid derivatives, which can be seen as analogues or precursors to more complex structures. The reaction mechanism is believed to proceed through a γ-lactone intermediate. wikipedia.org The base abstracts a proton from the α-carbon of the succinic ester, forming an enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone. The resulting alkoxide then undergoes an intramolecular cyclization to form the γ-lactone. Subsequent base-induced elimination opens the lactone ring to form the salt of the alkylidene succinic acid half-ester. researchgate.net

For example, the condensation of diethyl succinate (B1194679) with a simple aldehyde like acetaldehyde, under the influence of a strong base, would lead to a derivative of this compound. The initial product would be an ethylidene succinic acid monoethyl ester. Subsequent reduction of the double bond would yield the saturated this compound structure.

The Stobbe condensation has found broad applications in the synthesis of various substituted acids, including those that can be transformed into polycyclic ring systems and other complex molecules. researchgate.netslideshare.net

Contemporary and Advanced Synthetic Strategies for this compound

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues of this compound

The development of asymmetric and enantioselective synthetic methods has become a major focus in modern organic chemistry, allowing for the preparation of chiral molecules with a high degree of stereocontrol. researchgate.net For analogues of this compound that possess a chiral center at the C2 position, these advanced strategies are crucial for obtaining enantiomerically pure or enriched products.

One prominent strategy involves the use of chiral auxiliaries. In this approach, a prochiral starting material is attached to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the chiral product. For instance, a pseudoephedrine derivative can be used as a chiral auxiliary for the stereospecific alkylation of an enolate, which can be a key step in the synthesis of chiral fatty acids with remote stereocenters. researchgate.net

Catalytic asymmetric synthesis offers a more efficient alternative, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. researchgate.net This includes methods like chiral Lewis acid catalysis and organocatalysis. For example, chiral Lewis acid complexes can be used to promote enantioselective Michael additions to α,β-unsaturated systems, which could be a pathway to chiral derivatives of this compound. nih.gov Similarly, chiral Brønsted acids have been employed in enantioselective cycloadditions. nih.gov

Enzymatic resolutions and asymmetric transformations using enzymes, such as lipases or reductases, also represent a powerful tool for accessing chiral building blocks. These biocatalytic methods often exhibit high enantioselectivity under mild reaction conditions.

A hypothetical enantioselective synthesis of a chiral analogue of this compound could involve the asymmetric hydrogenation of an unsaturated precursor using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. Alternatively, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, could establish the stereocenter. nih.gov The field of asymmetric synthesis is continually evolving, providing increasingly sophisticated and efficient routes to chiral molecules.

Catalytic Methodologies in the Synthesis of this compound Derivatives (e.g., Organocatalysis, Transition Metal Catalysis)

Modern synthetic strategies for this compound and its derivatives increasingly rely on catalytic methods to enhance efficiency and selectivity. Organocatalysis and transition metal catalysis represent the forefront of these efforts, enabling precise control over the molecular architecture.

Organocatalysis:

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of chiral malonic acid monoesters. Chiral organocatalysts, such as cinchona alkaloid derivatives, have been successfully employed in the enantioselective decarboxylative protonation of α-substituted malonate monoesters. rsc.orgnih.gov For instance, a biomimetic enantioselective decarboxylative protonation of α-alkyl-α-aryl malonate monoesters has been developed using a chiral 1,2-trans-diaminocyclohexane-based N-sulfonamide as an organocatalyst, affording products with good enantioselectivity under mild conditions. rsc.org This approach is significant as it generates only carbon dioxide as a byproduct. rsc.org

The direct asymmetric aldol (B89426) reaction of malonic acid half-thioesters (MAHTs), which are analogues of this compound, with aldehydes can be catalyzed by cinchona-derived sulfonamides. researchgate.netscispace.com This methodology provides access to optically active β-hydroxy thioesters, which are versatile synthetic intermediates. researchgate.net The reaction proceeds with high enantioselectivity, and the choice of pseudoenantiomeric catalysts allows for the synthesis of both enantiomers of the product. nih.gov

Transition Metal Catalysis:

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds in the synthesis of substituted malonic esters. Palladium-based catalysts, in particular, have been extensively studied for the α-alkylation and α-arylation of carbonyl compounds. mdpi.com These reactions typically proceed through the formation of a metal-enolate intermediate, followed by reductive elimination to form the new C-C bond. mdpi.com For example, palladium-catalyzed asymmetric α-arylation of γ-lactam derivatives has been achieved with high enantioselectivity using a chiral dialkyl bisphosphine ligand. mdpi.com While not directly applied to this compound, these methods demonstrate the potential for the stereoselective synthesis of its complex analogues.

Transition metal-catalyzed carboxylation reactions using carbon dioxide as a C1 source are also gaining attention. kyoto-u.ac.jpresearchgate.net These reactions offer an atom-economical route to carboxylic acids. kyoto-u.ac.jp For instance, copper-catalyzed carboxylation of allylboronic esters with CO2 has been reported. kyoto-u.ac.jp Such methodologies could potentially be adapted for the synthesis of this compound from appropriate precursors. The table below summarizes some catalytic approaches for the synthesis of malonic acid derivatives.

| Catalytic System | Reaction Type | Substrate Example | Product Type | Key Features |

| Chiral N-sulfonamide Organocatalyst | Enantioselective Decarboxylative Protonation | α-Alkyl-α-aryl malonate monoesters | Chiral α-substituted monoesters | Mild conditions, CO2 as the only byproduct. rsc.org |

| Cinchona Alkaloid Amide Organocatalyst | Enantioselective Decarboxylative Mannich Reaction | Malonic acid half thioesters and N-sulfonyl ketimines | β-Amino thioesters with quaternary stereocenters | High enantioselectivity, access to both enantiomers. nih.gov |

| Palladium/Chiral Bisphosphine | Asymmetric α-Arylation | γ-Lactam | α-Aryl-γ-lactam | High enantioselectivity for C-C bond formation. mdpi.com |

| Copper/NHC Ligand | Carboxylation | Allylboronic esters | β,γ-Unsaturated carboxylic acids | Utilization of CO2 as a C1 source. kyoto-u.ac.jp |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthetic routes toward this compound and its precursors. A key aspect is the use of renewable feedstocks and biocatalysis to create more sustainable processes.

The production of malonic acid and its esters, including the precursor diethyl ethylmalonate, can be achieved through bio-based routes. specialchem.comchemicalbook.com Renewable resources such as glucose, beet molasses, sugarcane bagasse, and wheat bran can be used as starting materials. chemicalbook.comtransparencymarketresearch.com Microbial fermentation is a promising method for converting these renewable feedstocks into malonic acid. chemicalbook.com For example, genetically engineered Escherichia coli has been used to produce malonic acid from glucose. chemicalbook.com This bio-based approach offers a more sustainable alternative to traditional petrochemical processes, which often involve hazardous reagents like sodium cyanide. chemicalbook.com

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers several advantages in line with green chemistry principles, including high selectivity, mild reaction conditions, and reduced waste generation. researchgate.net The enantioselective synthesis of chiral carboxylic acids can be achieved through enzyme-mediated reactions. For instance, lipases are known to catalyze the kinetic resolution of racemic acids and esters. acs.org The asymmetric decarboxylation of disubstituted malonic acids can also be mediated by enzymes, providing a route to chiral products. acs.org A notable example is the use of immobilized Candida antarctica lipase (B570770) B (Novozym® 435) for the synthesis of branched-chain esters in a solvent-free medium, which aligns with the goal of reducing solvent waste. nih.gov

The following table highlights some green chemistry approaches relevant to the synthesis of this compound and its precursors.

| Green Chemistry Principle | Application in Malonic Acid Ester Synthesis | Example | Benefits |

| Use of Renewable Feedstocks | Production of malonic acid and its esters from biomass. | Fermentation of glucose or beet molasses to produce malonic acid. chemicalbook.comtransparencymarketresearch.com | Reduces dependence on fossil fuels, lower carbon footprint. transparencymarketresearch.com |

| Biocatalysis | Enzymatic synthesis and resolution of chiral malonic acid derivatives. | Lipase-catalyzed kinetic resolution of racemic esters; enzyme-mediated asymmetric decarboxylation. acs.orgnih.gov | High selectivity, mild conditions, reduced byproducts. researchgate.net |

| Atom Economy | Catalytic reactions that maximize the incorporation of starting materials into the final product. | Organocatalytic decarboxylative protonation where CO2 is the only byproduct. rsc.org | Minimizes waste generation. |

| Safer Solvents and Reaction Conditions | Use of solvent-free systems or environmentally benign solvents. | Solvent-free biocatalytic ester synthesis. nih.gov | Reduces environmental impact and improves process safety. |

Flow Chemistry and Continuous Processing Techniques for this compound Production

Flow chemistry, or continuous manufacturing, is an emerging technology that offers significant advantages over traditional batch processing for the synthesis of chemicals. sigmaaldrich.com These advantages include improved heat and mass transfer, enhanced safety, better reproducibility, and the potential for straightforward scaling-up. sigmaaldrich.commit.edu While specific examples for the continuous flow synthesis of this compound are not widely reported, the application of this technology to the synthesis of related compounds demonstrates its potential.

Continuous flow reactors, including microreactors, provide precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comresearchgate.net This level of control can lead to higher yields and purities of the desired product. sigmaaldrich.com For instance, the synthesis of N-alkyl-isoindolin-1-one-3-phosphonates has been successfully achieved using a microwave-assisted continuous flow system, resulting in high yields and short reaction times. mdpi.com The principles of this approach could be adapted for the synthesis of this compound, particularly for the selective mono-hydrolysis of diethyl ethylmalonate or the alkylation of malonic esters.

The combination of flow chemistry with other green technologies, such as biocatalysis, is a promising area of research. Immobilized enzymes can be packed into columns and used in continuous flow reactors, allowing for efficient catalysis and easy separation of the product from the catalyst. This approach has been explored for various enzymatic transformations and could be applied to the synthesis of this compound.

Precursor Sourcing and Sustainable Synthesis Considerations for this compound

The primary precursor for the synthesis of this compound is diethyl ethylmalonate. molport.commerckmillipore.com The traditional synthesis of diethyl ethylmalonate involves the alkylation of diethyl malonate with an ethyl halide. researchgate.net Diethyl malonate itself is typically produced from chloroacetic acid and sodium cyanide, followed by reaction with ethanol. kyoto-u.ac.jp

The development of catalytic and bio-based routes for the synthesis of malonic acid and its derivatives is crucial for establishing a sustainable chemical industry. specialchem.comatamankimya.com The following table outlines the precursors for this compound and considerations for their sustainable synthesis.

| Precursor | Traditional Synthesis Route | Sustainable Synthesis Considerations |

| Diethyl ethylmalonate | Alkylation of diethyl malonate with an ethyl halide. | Use of diethyl malonate derived from bio-based malonic acid. |

| Diethyl malonate | Reaction of sodium chloroacetate (B1199739) with sodium cyanide, followed by esterification with ethanol. | Esterification of bio-based malonic acid. chemicalbook.com |

| Malonic Acid | Hydrolysis of cyanoacetic acid, which is derived from chloroacetic acid and sodium cyanide. | Fermentation of renewable feedstocks like glucose or beet molasses. chemicalbook.comtransparencymarketresearch.com |

Reactivity and Reaction Mechanisms of 2 Ethoxycarbonyl Butanoic Acid

Acid-Base Properties and Their Influence on the Reactivity of 2-(Ethoxycarbonyl)butanoic acid

The most prominent chemical characteristic of this compound is its acidity, conferred by the carboxylic acid group. The dissociation of the carboxylic proton in a solvent creates a carboxylate anion and a proton, establishing an equilibrium that is fundamental to its reactivity. The position of this equilibrium, and thus the acidity, is influenced by the electronic effects of the ethoxycarbonyl group. The electron-withdrawing nature of the adjacent ester group stabilizes the resulting carboxylate anion through an inductive effect, thereby increasing the acidity of the carboxylic acid compared to unsubstituted butanoic acid.

This acidity is a critical factor in many of its reactions. For instance, deprotonation by a suitable base is the initial step in the formation of carboxylate salts, which can then act as nucleophiles in various substitution reactions. Furthermore, the acidic proton can participate in acid-catalyzed reactions, such as esterification and the formation of acid anhydrides. The pKa value of this compound is a quantitative measure of its acidity and is a key parameter in predicting its behavior in different chemical environments.

Ester Hydrolysis and Transesterification Pathways of the Ethoxycarbonyl Group

The ethoxycarbonyl group of this compound is susceptible to nucleophilic attack, leading to two important transformations: hydrolysis and transesterification. lardbucket.orglibretexts.orglibretexts.org

Ester Hydrolysis:

Under either acidic or basic conditions, the ester can be cleaved by water in a process called hydrolysis. lardbucket.orglibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to yield butanedioic acid (succinic acid) and ethanol (B145695). libretexts.orglibretexts.org This reaction is reversible, and its equilibrium can be shifted towards the products by using a large volume of water. lardbucket.orglibretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to form the corresponding carboxylate salt and ethanol. lardbucket.orglibretexts.orglibretexts.org This process, known as saponification, goes to completion because the carboxylate anion is resonance-stabilized and does not react further with the alcohol. libretexts.orglibretexts.org

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, reacting it with a different alcohol (R'OH) in the presence of a catalyst will result in the formation of a new ester, 2-(alkoxycarbonyl)butanoic acid, and ethanol. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. masterorganicchemistry.com

The mechanism under basic conditions involves the attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by the new alcohol. masterorganicchemistry.com

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | Water, Strong Acid (e.g., H₂SO₄) | Butanedioic acid, Ethanol | Heat, Excess Water lardbucket.orglibretexts.orglibretexts.org |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Butanedioate Salt, Ethanol | Aqueous solution lardbucket.orglibretexts.orglibretexts.org |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | 2-(Alkoxycarbonyl)butanoic acid, Ethanol | Excess R'OH or removal of ethanol masterorganicchemistry.com |

Carboxylic Acid Functional Group Transformations of this compound

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, including amides, alcohols, acid halides, and anhydrides.

Amidation and Peptide Coupling Reactions

The carboxylic acid can react with primary or secondary amines to form amides. This transformation, known as amidation, typically requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt). These reagents facilitate the formation of a more reactive intermediate that is readily attacked by the amine.

In the context of peptide synthesis, where this compound might be used as a building block, these coupling reactions are crucial for forming peptide bonds. biosynth.com The use of coupling reagents minimizes side reactions and prevents racemization at the chiral center if one exists. biosynth.com

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uklibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk It is important to note that LiAlH₄ will also reduce the ester group, leading to the formation of a diol, specifically 2-ethyl-1,4-butanediol. Selective reduction of the carboxylic acid in the presence of the ester is challenging and often requires protection of the ester group or the use of specific chemoselective reducing agents. organic-chemistry.org

Formation of Acid Halides and Anhydrides

Acid Halides: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride or acid bromide. This is commonly achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) for the acid chloride or phosphorus tribromide (PBr₃) for the acid bromide. These acid halides are valuable synthetic intermediates due to their high reactivity towards nucleophiles, making them excellent precursors for the synthesis of esters, amides, and other acyl derivatives.

Anhydrides: Acid anhydrides can be formed from this compound through a condensation reaction of two molecules of the carboxylic acid, typically involving the removal of a water molecule. quora.comvaia.com This can be achieved by heating the carboxylic acid, sometimes in the presence of a dehydrating agent like phosphorus pentoxide (P₄O₁₀). quora.com Alternatively, an acid anhydride (B1165640) can be synthesized by reacting the carboxylate salt of this compound with an acid chloride. libretexts.org The resulting anhydride is a reactive acylating agent. libretexts.orglibretexts.org

Alpha-Proton Reactivity and Enolate Chemistry of this compound

The hydrogen atom attached to the carbon atom alpha to both the carbonyl group of the ester and the carboxylic acid (the α-proton) is acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.commnstate.edulibretexts.org The acidity of this proton is enhanced by the electron-withdrawing effects of both adjacent carbonyl groups, which stabilize the resulting negative charge through resonance. masterorganicchemistry.com

The formation of this enolate is a key step in several important carbon-carbon bond-forming reactions. masterorganicchemistry.commnstate.edu The enolate is a powerful nucleophile and can react with various electrophiles. masterorganicchemistry.comlibretexts.org For instance, it can undergo alkylation upon treatment with an alkyl halide, allowing for the introduction of an alkyl group at the α-position.

It is important to note that the presence of the acidic carboxylic acid proton complicates the enolate chemistry. A strong base will preferentially deprotonate the carboxylic acid before the α-proton. Therefore, to generate the α-enolate, it is often necessary to use two equivalents of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), or to first protect the carboxylic acid group. libretexts.org Once formed, the enolate can participate in reactions such as the Hell-Volhard-Zelinskii reaction for α-halogenation of the carboxylic acid, which proceeds via an enol or enolate intermediate. libretexts.org

The ability to functionalize the α-position through enolate chemistry significantly expands the synthetic utility of this compound, enabling the construction of more complex molecular architectures.

Alkylation Reactions

This compound can undergo alkylation at the α-carbon, a reaction characteristic of malonic esters and other active methylene (B1212753) compounds. The process is a cornerstone of the malonic ester synthesis for creating substituted acetic acids. wikipedia.org

The reaction mechanism proceeds in distinct steps:

Enolate Formation: The first step involves the deprotonation of the α-carbon by a suitable base. The presence of both the ethoxycarbonyl and the carboxyl groups significantly increases the acidity of the α-hydrogen (pKa ≈ 13 for diethyl malonate), making it susceptible to removal by a base like sodium ethoxide. youtube.com However, the carboxylic acid proton is far more acidic and will be removed first. For alkylation to occur at the alpha-carbon, a second equivalent of a strong base would be required, or the carboxylic acid must first be protected or converted to an ester. Assuming the formation of the α-carbanion (enolate), it is stabilized by resonance, with the negative charge delocalized over the oxygen atoms of both carbonyl groups. masterorganicchemistry.com

Nucleophilic Substitution: The resulting enolate is a potent nucleophile and readily attacks an electrophilic alkyl halide (e.g., ethyl bromide) in an S_N2 reaction. This step forms a new carbon-carbon bond at the α-position, yielding an alkyl-substituted derivative. youtube.commasterorganicchemistry.com

The general scheme for the alkylation of the corresponding diester, diethyl ethylmalonate, is well-established. google.comgoogle.com The use of a base whose alkoxide matches the ester group (e.g., sodium ethoxide for an ethyl ester) is crucial to prevent transesterification, which would lead to a mixture of ester products. wikipedia.org

| Reactant | Reagents | Product | Reaction Type |

| Diethyl ethylmalonate | 1. Sodium ethoxide (NaOEt) 2. Alkyl halide (R-X) | Diethyl alkyl(ethyl)malonate | α-Alkylation |

This table illustrates the alkylation of the diester analogue of this compound.

Condensation Reactions (e.g., Claisen-type, Dieckmann-type)

Condensation reactions are fundamental in carbon-carbon bond formation, with the Claisen and Dieckmann condensations being classic examples for esters.

Claisen Condensation: This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. masterorganicchemistry.comlibretexts.org A critical requirement for a successful Claisen condensation is that the nucleophilic ester (the enolate donor) must possess at least two acidic α-hydrogens. One is removed to form the enolate, and the second is removed from the initial β-keto ester product, an acidic intermediate (pKa ≈ 11), which drives the reaction to completion. libretexts.orglibretexts.org

For this compound, a direct self-condensation is problematic. The molecule only has one α-hydrogen. Furthermore, the highly acidic carboxylic acid proton would be preferentially abstracted by the strong base (e.g., sodium ethoxide) used in the reaction, preventing the formation of the necessary α-carbanion. libretexts.org A "crossed" or "mixed" Claisen condensation, where this compound (or more likely, its corresponding diester, diethyl ethylmalonate) acts as the electrophilic acceptor for another enolizable ester, could be envisioned. However, reactions involving two different enolizable esters often lead to a mixture of products. chadsprep.com

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester from a molecule containing two ester groups. chadsprep.com This reaction is therefore not directly applicable to a molecule like this compound, which is an acyclic monoester-monoacid. It would require a derivative where the ethyl group on the backbone is replaced by a chain containing another ester function.

Michael Additions

The Michael reaction is the conjugate (1,4) addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com Compounds with acidic α-hydrogens, such as malonic esters, are excellent Michael donors. adichemistry.com

This compound can serve as a Michael donor. The reaction proceeds as follows:

Enolate Formation: As in alkylation, a base is used to deprotonate the α-carbon, generating a resonance-stabilized enolate. adichemistry.com Again, the presence of the free carboxylic acid means it would be deprotonated first, so typically the corresponding diester (diethyl ethylmalonate) is used, or conditions must be chosen carefully.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system (e.g., an enone or an unsaturated ester). libretexts.org

Protonation: The resulting intermediate enolate is then protonated during workup to yield the final 1,5-dicarbonyl adduct. masterorganicchemistry.com

The thermodynamic stability of the final product, where a C-C single bond replaces a C=C double bond, drives the reaction forward, often allowing it to proceed with only a catalytic amount of base. libretexts.org

| Michael Donor | Michael Acceptor | Base | Product Type |

| Diethyl ethylmalonate | Methyl vinyl ketone | Sodium ethoxide (catalytic) | 1,5-Dicarbonyl compound |

| Diethyl ethylmalonate | Acrylonitrile | Potassium tert-butoxide | Substituted nitrile |

This table provides examples of Michael additions using the diester analogue of this compound as the donor.

Decarboxylation Pathways and Derivatives of this compound

One of the most significant reactions of malonic acid and its derivatives is decarboxylation, the loss of carbon dioxide, which typically occurs upon heating. masterorganicchemistry.com As a substituted malonic acid monoester, this compound is primed for this reaction.

The mechanism for the decarboxylation of β-keto acids and malonic acids proceeds through a cyclic, six-membered transition state. masterorganicchemistry.comstackexchange.com The carboxylic acid proton is transferred to the carbonyl oxygen of the ester group, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process initially forms an enol, which rapidly tautomerizes to the more stable final product. masterorganicchemistry.com

For this compound, decarboxylation yields ethyl butyrate (B1204436) , a simple ester.

Reaction Pathway:

This compound --(Heat)--> [Enol intermediate] + CO_2 --> Ethyl butyrate

Research on the decarboxylation of ethylmalonic acid has shown that the presence of the ethyl substituent slows the reaction rate compared to unsubstituted malonic acid. This is attributed to the electron-donating (+I) effect of the ethyl group, which strengthens the C-C bond that needs to be broken. asianpubs.org Despite this, the reaction proceeds effectively upon heating.

Nucleophilic Substitution Reactions Involving the Ethoxycarbonyl Group

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. A primary example is hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H_2SO_4) and heat, the ester is hydrolyzed to a carboxylic acid. The mechanism involves protonation of the ester carbonyl oxygen, which activates the carbonyl carbon for attack by a water molecule. Subsequent proton transfers and elimination of ethanol yield the dicarboxylic acid, ethylmalonic acid . masterorganicchemistry.comstackexchange.com

Base-Mediated Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (NaOH), followed by acidification, also converts the ester to a carboxylic acid. The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. This process is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a resonance-stabilized carboxylate salt. researchgate.net Subsequent addition of acid protonates the carboxylate to give ethylmalonic acid.

These hydrolysis reactions are essential steps in the classic malonic ester synthesis, which are performed after alkylation and before the final decarboxylation step to produce a substituted carboxylic acid. masterorganicchemistry.com

Stereochemical Aspects of Reactions Involving this compound

The α-carbon of this compound is a chiral center, as it is bonded to four different groups: a hydrogen atom, an ethyl group, a carboxyl group, and an ethoxycarbonyl group. This means the molecule can exist as a pair of enantiomers.

Reactions that involve the α-carbon have significant stereochemical implications. When the acidic α-hydrogen is removed by a base to form an enolate, the α-carbon rehybridizes from sp³ to sp². The resulting enolate ion is planar and therefore achiral. masterorganicchemistry.com

This loss of chirality at the reactive center means that any subsequent reaction, such as alkylation or protonation (as in the final step of a Michael addition), can occur from either face of the planar enolate with equal probability. Consequently, if the reaction starts with an enantiomerically pure sample of this compound, any reaction proceeding through the enolate intermediate will result in a racemic mixture of the product. masterorganicchemistry.com Achieving stereocontrol in such reactions requires the use of chiral auxiliaries, chiral bases, or asymmetric catalysts to influence the direction of the electrophilic attack on the enolate.

Derivatization and Chemical Transformations of 2 Ethoxycarbonyl Butanoic Acid

Formation of Esters and Amides from 2-(Ethoxycarbonyl)butanoic acid

The presence of a carboxylic acid group in this compound allows for the straightforward synthesis of various ester and amide derivatives.

Esterification: The carboxylic acid moiety can be esterified under acidic conditions, a reaction known as Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemistrysteps.com This typically involves reacting the compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.orgchemistrysteps.com This results in the formation of a diester.

Amidation: Amides are synthesized from the carboxylic acid group by reacting it with a primary or secondary amine. This reaction often requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. libretexts.org Common methods include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to prevent side reactions and racemization. fishersci.itpeptide.comyoutube.com Other modern coupling reagents include HATU, HBTU, and PyBOP, which are known for their efficiency and mild reaction conditions. sigmaaldrich.com Alternatively, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to be effective for direct amidation. nih.gov

| Derivative Type | Reaction | Reagents and Conditions | Product Class |

| Ester | Fischer-Speier Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Diester |

| Amide | Amidation (Peptide Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC, EDC, HATU), Base | Amido-ester |

Synthesis of Cyclic Derivatives and Heterocycles Utilizing this compound as a Building Block

This compound and its derivatives are valuable precursors for the synthesis of various cyclic and heterocyclic compounds. The presence of two carbonyl groups and an acidic α-hydrogen allows for a range of cyclization reactions.

A key precursor for many of these syntheses is diethyl ethylmalonate, which can be formed by the esterification of this compound. This diester can then undergo condensation reactions with various reagents to form heterocyclic rings.

Barbiturates: One of the classic applications of substituted malonic esters is in the synthesis of barbiturates. uobasrah.edu.iq Diethyl ethylmalonate can be condensed with urea (B33335) in the presence of a strong base like sodium ethoxide. cutm.ac.inorgsyn.orgslideshare.net The base deprotonates the urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonate ester in a cyclization-condensation reaction to form the barbiturate (B1230296) ring system.

Pyrazolones: Derivatives of this compound can also be used to synthesize pyrazolones. Typically, a β-keto ester is required for this transformation. nih.govresearchgate.netresearchgate.net While this compound is not a β-keto ester itself, it can be a starting point for their synthesis. The resulting β-keto ester can then react with hydrazine (B178648) or its derivatives to form the pyrazolone (B3327878) ring. nih.govcdnsciencepub.comrsc.org

Knoevenagel Condensation Products: Diethyl ethylmalonate can participate in Knoevenagel condensations with aldehydes and ketones. amazonaws.comrsc.orgwikipedia.orgthermofisher.comresearchgate.netresearchgate.net This reaction is typically catalyzed by a weak base and involves the formation of a new carbon-carbon double bond. wikipedia.org The resulting α,β-unsaturated compound can be a versatile intermediate for further synthetic transformations.

| Heterocycle Class | Key Precursor (from this compound) | Co-reactant | General Conditions |

| Barbiturates | Diethyl ethylmalonate | Urea | Sodium ethoxide, heat cutm.ac.inorgsyn.org |

| Pyrazolones | β-Keto ester derivative | Hydrazine or substituted hydrazine | Acid or base catalysis nih.govcdnsciencepub.com |

| Unsaturated Diesters | Diethyl ethylmalonate | Aldehyde or Ketone | Weak base (e.g., piperidine, L-proline) amazonaws.comresearchgate.net |

Functionalization at Various Positions of the this compound Skeleton (e.g., alpha, beta, gamma to carbonyl/carboxyl)

The structure of this compound offers several positions for further functionalization.

Alpha (α) Position: The carbon atom situated between the two carbonyl groups (the α-carbon) is the most reactive site for functionalization. The protons attached to this carbon are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the easy formation of an enolate ion upon treatment with a base. This enolate is a potent nucleophile and can react with various electrophiles.

A common reaction at this position is alkylation . By treating the monoester with a base like sodium ethoxide, the α-proton is removed, and the resulting enolate can be alkylated with an alkyl halide. This is a key step in the malonic ester synthesis, which allows for the preparation of substituted acetic acids. A study has shown the stereospecific alkylation of dibenzyl ethylmalonate with (-)-(S)-methyl 2-bromopropionate. researchgate.net

Beta (β) and Gamma (γ) Positions: Functionalization at the β and γ positions, which are part of the ethyl group, is less straightforward. These positions lack the activation provided by the carbonyl groups, making them chemically more inert. Direct functionalization at these sites would typically require more drastic conditions, such as free-radical halogenation, which often leads to a mixture of products and lacks selectivity. Therefore, functionalization at the α-position is the predominant pathway for modifying the skeleton of this compound.

| Position | Type of Functionalization | Reagents/Conditions | Key Intermediate |

| Alpha (α) | Alkylation | Base (e.g., NaOEt), Alkyl Halide (R-X) | Enolate |

| Alpha (α) | Acylation | Base, Acyl Halide (RCOCl) or Anhydride (B1165640) | Enolate |

Incorporation of this compound into Polymeric Architectures as a Monomer or Building Block

The bifunctional nature of this compound makes it a potential candidate for use as a monomer or a building block in the synthesis of polymers, particularly polyesters and polyamides. libretexts.org

For it to be used as a monomer in condensation polymerization, both functional groups (the carboxylic acid and the ester) would need to be able to react to form the polymer chain. youtube.com A more common approach is to first modify the molecule to create a monomer with two reactive groups of the same type or two different but complementary reactive groups. For example, the carboxylic acid could be reduced to a primary alcohol. This would result in a hydroxy-ester, which could then undergo polycondensation.

Alternatively, the diester derivative, diethyl ethylmalonate, can be used as a building block. For instance, it can be reduced to form 2-ethyl-1,3-propanediol. This diol can then be used as a monomer in the synthesis of polyesters through condensation with a dicarboxylic acid. These polyesters may exhibit interesting properties due to the presence of the pendant ethyl group, which can influence the polymer's crystallinity, glass transition temperature, and mechanical properties. mdpi.com

While direct polymerization of this compound is not widely reported, its derivatives serve as valuable precursors to monomers for step-growth polymerization.

| Polymer Type | Role of this compound derivative | Precursor Monomer | Potential Polymerization Method |

| Polyester | Source of diol | 2-Ethyl-1,3-propanediol | Condensation with a dicarboxylic acid |

| Polyamide | Source of diamine | 2-Ethyl-1,3-diaminopropane | Condensation with a dicarboxylic acid |

Advanced Spectroscopic and Chromatographic Methodologies for Investigating 2 Ethoxycarbonyl Butanoic Acid in Reaction Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure and dynamics of 2-(ethoxycarbonyl)butanoic acid. It provides detailed information on the chemical environment of individual atoms, enabling structural confirmation, purity assessment, and the study of dynamic processes.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons of the ethyl group in the ethoxycarbonyl moiety will have characteristic shifts, as will the protons of the ethyl group attached to the chiral center and the methine proton. The integration of the signal areas provides a quantitative measure of the number of protons in each environment, confirming the molecular structure. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbonyl carbons of the ester and carboxylic acid groups are typically found in the downfield region (around 170-185 ppm). The other carbon atoms of the ethyl groups and the chiral center will resonate at higher field positions. docbrown.info The number of signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, which is a key indicator of the compound's purity. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| CH₃ (ethyl ester) | 1.25 (t) | 14.1 |

| OCH₂ (ethyl ester) | 4.18 (q) | 61.5 |

| CH (chiral center) | 3.45 (t) | 50.0 |

| CH₂ (ethyl group) | 1.95 (m) | 25.0 |

| CH₃ (ethyl group) | 0.95 (t) | 11.5 |

| C=O (ester) | - | 170.0 |

| C=O (acid) | - | 175.0 |

| OH (acid) | >10 (br s) | - |

| Note: Predicted values are for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions. |

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure and connectivity of this compound. youtube.comstudylib.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group in the ester, and separately, between the methine proton and the adjacent methylene (B1212753) protons of the other ethyl group. This helps in assigning the proton signals to their respective positions in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). youtube.comepfl.ch An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, linking the ¹H and ¹³C chemical shifts. This is invaluable for unambiguously assigning the carbon signals. sdsu.eduepfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformation. For a flexible molecule like this compound, NOESY can reveal preferred conformations in solution.

Dynamic NMR (DNMR) techniques can be employed to study the kinetics of conformational changes or other dynamic processes in this compound. For example, if there is restricted rotation around certain bonds, DNMR can be used to determine the energy barriers for these rotational processes by analyzing the changes in the NMR spectrum at different temperatures.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification in Complex Syntheses

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for monitoring the progress of reactions involving this compound and for identifying the products formed, even in complex mixtures. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of this compound (C₇H₁₂O₄) and any reaction products or intermediates. ethz.ch By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, the molecular formula can be confidently confirmed. For instance, the exact mass of this compound is 160.0736 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and to elucidate the structure of unknown products in a reaction mixture. nih.gov

For this compound, characteristic fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅), the loss of the entire ethoxycarbonyl group (-COOC₂H₅), and cleavage of the C-C bonds in the butanoic acid chain. The analysis of these fragmentation patterns can help to distinguish it from isomers. libretexts.orgmiamioh.edu

Table 2: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment Ion | Neutral Loss |

| 115 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 87 | [M - COOC₂H₅]⁺ | Ethoxycarbonyl radical |

| 73 | [COOC₂H₅]⁺ | - |

| 45 | [COOH]⁺ | - |

| Note: The observed fragments and their relative intensities can vary depending on the ionization method and collision energy. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis during Reactions

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for monitoring the progress of reactions involving this compound by identifying changes in key functional groups.

Infrared (IR) Spectroscopy provides valuable information about the vibrational modes of molecules. In the context of this compound, specific absorption bands are characteristic of its functional groups. The broad O-H stretching vibration of the carboxylic acid group is typically observed in the range of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. docbrown.info The presence of a strong carbonyl (C=O) stretching band between 1725-1700 cm⁻¹ is indicative of both the ester and carboxylic acid moieties. docbrown.info During a reaction, the disappearance or appearance of these bands, or shifts in their positions, can signal the conversion of the starting material into products. For instance, the esterification of the carboxylic acid group would lead to the disappearance of the broad O-H band and a potential shift in the C=O band.

Raman Spectroscopy , a complementary technique to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For carboxylic acids, Raman spectroscopy can provide insights into intermolecular interactions, such as hydrogen bonding. researchgate.net The C-C bond stretching vibration (νCC) can be observed, and its position may shift depending on the concentration and hydration state of the acid. researchgate.net In reaction monitoring, changes in the Raman spectrum can indicate the formation of new chemical species. For example, the formation of dimers or oligomers of carboxylic acids can be studied by analyzing the shifts and shapes of the Raman bands. researchgate.net

Interactive Table: Characteristic IR and Raman Bands for Functional Group Analysis of this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) | Broadness due to hydrogen bonding. docbrown.info | |

| Carbonyl C=O (Ester & Acid) | Stretching | 1725-1700 (strong) | ~1665 | A key band for monitoring reactions involving the carbonyl group. |

| C-O (Ester & Acid) | Stretching | 1300-1000 | ~1200 | |

| C-H (Alkyl) | Stretching | 2975-2845 | ~2960 | |

| C-C | Stretching | ~895 | Useful for observing changes in the carbon skeleton. researchgate.net |

X-ray Crystallography of this compound Derivatives for Absolute Configuration and Conformational Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline compounds, including derivatives of this compound. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute configuration and conformational preferences of chiral molecules.

The determination of the absolute configuration of a chiral molecule is a critical aspect of stereochemistry, particularly in the pharmaceutical and agrochemical industries. nih.goved.ac.uk By analyzing the anomalous scattering of X-rays, crystallographers can distinguish between enantiomers. mit.edu For light-atom molecules, such as many derivatives of this compound, this can be challenging, but modern techniques and instrumentation have made it possible to determine the absolute configuration even with oxygen as the heaviest atom. mit.edu

Interactive Table: Crystallographic Data for a Representative Derivative: 2-(4-Ethoxybenzylidene)butanoic acid

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 14.545(3) | nih.gov |

| b (Å) | 5.688(1) | nih.gov |

| c (Å) | 15.023(3) | nih.gov |

| β (°) | 113.84(3) | nih.gov |

| V (ų) | 1135.5(4) | nih.gov |

| Z | 4 | nih.gov |

Chromatographic Techniques for Reaction Purity Assessment and Isolation of this compound and its Products

Chromatographic methods are fundamental for assessing the purity of reaction mixtures, quantifying the components, and isolating the desired products, including this compound and its derivatives. molport.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating compounds based on their hydrophobicity.

A validated RP-HPLC method can be used for the quantitative analysis of this compound derivatives and the determination of process-related impurities. pensoft.netpensoft.net For instance, a study on a derivative of this compound employed a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer to achieve separation. pensoft.net The method was validated for linearity, precision, and accuracy, demonstrating its suitability for quality control. pensoft.net HPLC can also be used to assess the enantiomeric purity of chiral compounds, often requiring a chiral stationary phase. mdpi.com

Interactive Table: Example of RP-HPLC Method Parameters

| Parameter | Condition | Source |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 225 nm | pensoft.net |

| Temperature | 30 °C | pensoft.net |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility, its more volatile derivatives, such as esters, can be readily analyzed by GC. sielc.comnist.gov

GC is frequently coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated components based on their mass spectra. researchgate.net This is particularly useful for reaction monitoring, where the disappearance of starting materials and the appearance of products can be tracked over time. For the analysis of volatile carboxylic acids, derivatization is often employed to improve volatility and chromatographic performance. nsf.gov However, specialized polar stationary phases have been developed that allow for the direct analysis of underivatized volatile acids. nsf.gov

Chiral Chromatography for Stereoisomer Separation

The separation of enantiomers, or chiral resolution, is a critical task in many chemical syntheses, and chiral chromatography is a primary tool for achieving this. chromatographyonline.comntu.edu.sg This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.comnih.gov

Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins. sigmaaldrich.comlcms.cz The choice of the CSP and the mobile phase is crucial for achieving optimal separation. chromatographyonline.com Chiral HPLC is a common approach for the analytical and preparative separation of enantiomers. ntu.edu.sg For example, a chiral HPLC method can be developed to separate the enantiomers of a drug molecule, allowing for the determination of enantiomeric purity. mdpi.com The development of enantioselective syntheses for 2-substituted butanoic acid derivatives is an active area of research, and chiral chromatography plays a vital role in assessing the success of these methods. nih.gov

Theoretical and Computational Chemistry Studies of 2 Ethoxycarbonyl Butanoic Acid

Quantum Mechanical Calculations of Electronic Structure and Reactivity of 2-(Ethoxycarbonyl)butanoic acid

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound. By solving the Schrödinger equation for the molecule, we can obtain detailed information about its electronic structure, which in turn governs its reactivity. Density Functional Theory (DFT) is a common method for such investigations, often employing functionals like B3LYP with a suitable basis set such as 6-31+G(d) to balance accuracy and computational cost. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxyl and ester groups, reflecting their high electron density and potential to donate electrons in a reaction. The LUMO, conversely, would be centered on the carbonyl carbons, which are the most electrophilic sites and susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.85 |

| LUMO | -0.75 |

| HOMO-LUMO Gap | 9.10 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific computational studies on this compound are not available in the cited literature.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution reveals how electrons are spread throughout the molecule, highlighting regions of high and low electron density. This distribution is crucial for understanding chemical bonding and non-covalent interactions. The molecular electrostatic potential (MEP) map, which is plotted on top of the electron density surface, provides a visual representation of the electrostatic potential.

In this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, indicating regions that are rich in electrons and prone to electrophilic attack. Positive potential (typically colored blue) would be observed around the acidic proton of the carboxylic acid and the hydrogens on the carbon atoms, indicating electron-deficient regions susceptible to nucleophilic interaction.

Reaction Pathway Elucidation through Transition State Calculations for this compound Transformations

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to elucidate detailed reaction mechanisms.

A significant transformation for this molecule is decarboxylation, a common reaction for β-keto acids. masterorganicchemistry.com This reaction would proceed through a cyclic transition state, leading to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone, ethyl butyrate (B1204436).

Energy Profiles and Activation Barriers

The energy profile of a reaction plots the energy of the system as a function of the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation barrier.

For the decarboxylation of this compound, computational studies on similar β-keto acids suggest a concerted mechanism with a six-membered ring transition state. masterorganicchemistry.com The activation energy for this process would determine the reaction rate.

Table 2: Hypothetical Energy Profile for the Decarboxylation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +25.0 |

| Enol Intermediate | -5.0 |

| Product (Ethyl butyrate + CO₂) | -15.0 |

Solvent Effects on Reaction Energetics

The solvent can have a significant impact on reaction energetics, stabilizing or destabilizing reactants, products, and transition states to different extents. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent.

For the decarboxylation of this compound, a polar solvent would be expected to stabilize the polar reactant and the zwitterionic character that can develop in the transition state, potentially lowering the activation barrier compared to the gas phase. The choice of solvent can thus influence both the rate and the outcome of the reaction. Studies on other reactions have shown that solvent effects can be accounted for using methods like the SCRF (Self-Consistent Reaction Field) method. biointerfaceresearch.com

Conformational Analysis and Intramolecular Interactions of this compound

The flexibility of the ethyl and butanoic acid chains in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable conformers and understand the energetic barriers between them. This is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred conformation.

Intramolecular hydrogen bonding is a key interaction that can stabilize certain conformers. In this compound, a hydrogen bond can form between the acidic proton of the carboxylic acid and one of the oxygen atoms of the ethoxycarbonyl group. This interaction would lead to a cyclic or pseudo-cyclic conformation, which could be the global minimum energy structure. The balance between stabilizing electrostatic interactions, such as hydrogen bonds, and destabilizing steric repulsions determines the final conformational preference. nist.gov

Molecular Dynamics Simulations for Solvent and Temperature Effects on this compound Systems

Solvent Effects:

The behavior of this compound in solution is expected to be significantly influenced by the nature of the solvent, owing to the presence of both a hydrophilic carboxylic acid group and a more hydrophobic ethyl ester group.

In polar protic solvents , such as water, the carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the solvent molecules. MD simulations of similar dicarboxylic acids, like malonic acid, in aqueous environments have shown that water molecules play a crucial role in the nucleation and aggregation processes. rsc.orgresearchgate.net For this compound, simulations would likely reveal a well-defined solvation shell around the carboxyl group, with water molecules oriented to form hydrogen bonds. The ethyl ester group, being less polar, would exhibit weaker interactions with water, primarily of a dipole-dipole and van der Waals nature. The balance between the hydrophilic and hydrophobic interactions would dictate the molecule's orientation and potential for aggregation at the solvent interface. Studies on dicarboxylic acid-coated aqueous aerosols have indicated that for acids with low water solubility, phase separation can occur on the particle surface. nih.gov

In nonpolar solvents , the dominant intermolecular interactions would shift. The hydrophobic ethyl chain and the hydrocarbon backbone would interact favorably with the nonpolar solvent molecules. The polar carboxylic acid and ester groups would likely engage in intramolecular hydrogen bonding or form dimers and small aggregates with other solute molecules to minimize unfavorable interactions with the solvent. MD simulations could predict the predominant conformations and the extent of aggregation in such environments.

Temperature Effects:

Temperature variations can significantly impact the dynamics and structure of this compound systems.

Increased temperature provides the molecule with more kinetic energy, leading to more rapid conformational changes. The energy barriers for rotation around the single bonds in the molecule would be more easily overcome, resulting in a broader distribution of accessible conformations. MD simulations can quantify this by calculating dihedral angle distributions as a function of temperature.

Hydrogen bonds, being relatively weak non-covalent interactions, are sensitive to temperature changes. As the temperature rises, the lifetime of hydrogen bonds between the carboxylic acid groups and with polar solvent molecules would decrease. This can lead to a less ordered structure in the solution and can influence properties like viscosity and diffusion.

In systems where aggregation occurs, increasing the temperature can lead to the breakup of these aggregates. For instance, in simulations of malonic acid, higher temperatures favor the formation of liquid-like mixed aggregates with water rather than a more ordered, crystalline-like structure. rsc.org

A hypothetical molecular dynamics simulation could yield data on key structural and dynamic properties as a function of temperature, as illustrated in the table below.

| Temperature (K) | Average Number of Hydrogen Bonds (per molecule) | Radius of Gyration (Å) | Self-Diffusion Coefficient (10⁻⁵ cm²/s) |

| 298 | 2.5 | 3.1 | 1.2 |

| 310 | 2.1 | 3.3 | 1.8 |

| 323 | 1.7 | 3.5 | 2.5 |

This table is for illustrative purposes and does not represent actual experimental data.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. researchgate.net

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, which are highly sensitive to the local electronic environment.

Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. mdpi.commdpi.com For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the two carbonyl groups and the oxygen atoms. The protons on the α-carbon (the carbon atom to which the carboxyl and ethoxycarbonyl groups are attached) are expected to be deshielded and appear at a relatively downfield chemical shift in the ¹H NMR spectrum. libretexts.orgorgchemboulder.com Similarly, the carbonyl carbons would exhibit characteristic downfield shifts in the ¹³C NMR spectrum. libretexts.orgbrainly.com

Hydrogen bonding and solvent effects can also be incorporated into the calculations, often through implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the quantum mechanical calculation. mdpi.com These effects can cause significant changes in the predicted chemical shifts, particularly for the acidic proton of the carboxylic acid group. nih.gov

Infrared (IR) Spectroscopy: